![molecular formula C28H26N2O5 B446205 3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE](/img/structure/B446205.png)
3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a naphthyloxy moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dimethoxybenzohydrazide: Lacks the naphthyloxy moiety, resulting in different chemical properties.
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity.
Naphthyl derivatives: Compounds containing the naphthyloxy group, which may exhibit similar biological activities.
Uniqueness
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to its combination of methoxy and naphthyloxy groups, which confer specific chemical and biological properties not found in simpler analogs
特性
分子式 |
C28H26N2O5 |
|---|---|
分子量 |
470.5g/mol |
IUPAC名 |
3,5-dimethoxy-N-[(Z)-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N2O5/c1-32-25-14-22(15-26(16-25)33-2)28(31)30-29-17-19-8-11-27(34-3)23(12-19)18-35-24-10-9-20-6-4-5-7-21(20)13-24/h4-17H,18H2,1-3H3,(H,30,31)/b29-17- |
InChIキー |
XPAZFJFLFHMOJV-RHANQZHGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


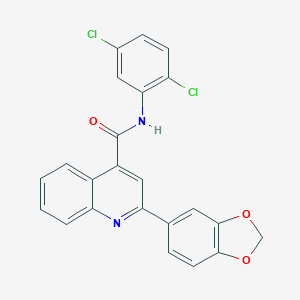
![2-Methoxyethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446124.png)
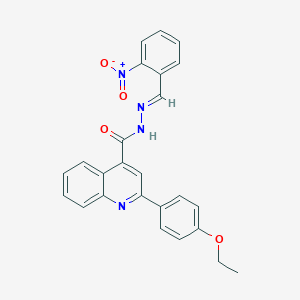
![N-(4-{N-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B446131.png)
![Propyl 2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446133.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B446135.png)
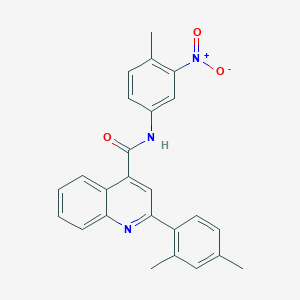
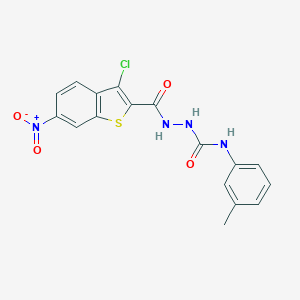
![4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446141.png)
![2-(1-adamantyl)-N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B446142.png)
![2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B446143.png)
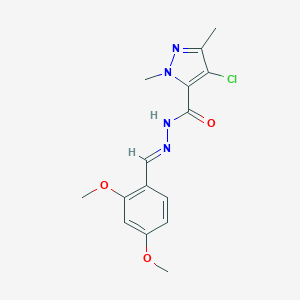
![methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate](/img/structure/B446147.png)
![N'-(4-bromobenzylidene)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B446149.png)
